molecular formula C12H21BrN2O2 B1441392 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene CAS No. 1306746-97-3

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene

Cat. No.: B1441392
CAS No.: 1306746-97-3
M. Wt: 305.21 g/mol
InChI Key: IPZJSVZQADPZDK-UHFFFAOYSA-N
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Description

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene is a versatile chemical compound with the molecular formula C₁₂H₂₁BrN₂O₂ and a molecular weight of 305.21 g/mol . It is commonly used as a building block in organic synthesis and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene typically involves the bromination of a suitable precursor. One common method is the reaction of N-boc-4-piperazine with 2-bromopropene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-(N-boc-4-piperazinyl)prop-1-ene involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-(N-boc-4-piperazinyl)prop-1-ene
  • 2-Iodo-(N-boc-4-piperazinyl)prop-1-ene
  • 2-Fluoro-(N-boc-4-piperazinyl)prop-1-ene

Uniqueness

2-Bromo-(N-boc-4-piperazinyl)prop-1-ene is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(2-bromoprop-2-enyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O2/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4/h1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJSVZQADPZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134376
Record name 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306746-97-3
Record name 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306746-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(2-bromo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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